An In-Depth Technical Guide to 3,4,5,6-Tetra-O-acetyl-D-myo-inositol: Structure, Stereochemistry, and Synthetic Strategies
An In-Depth Technical Guide to 3,4,5,6-Tetra-O-acetyl-D-myo-inositol: Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, a selectively protected derivative of the essential signaling molecule, D-myo-inositol. We will delve into the intricate stereochemistry of the parent molecule, elucidate the precise structure of its tetra-acetylated form, outline strategic approaches to its chemical synthesis, and discuss its potential applications in biomedical research and drug development.
The Foundational Scaffold: Understanding the Stereochemistry of D-myo-inositol
myo-Inositol is a carbocyclic polyol and a fundamental component of cellular signaling pathways. It is one of nine possible stereoisomers of cyclohexane-1,2,3,4,5,6-hexol. The prefix "myo" designates a specific arrangement of its six hydroxyl groups relative to the cyclohexane ring.
In its most stable chair conformation, the hydroxyl groups at positions 1, 3, 4, 5, and 6 are in the equatorial orientation, while the hydroxyl group at position 2 is in the axial position[1][2]. This unique arrangement confers a plane of symmetry to the molecule, rendering it achiral, despite the presence of multiple stereocenters. However, upon substitution, as in the case of its phosphorylated or acetylated derivatives, the molecule can become chiral.
The D-numbering system for inositols is established by assigning the C1 position to the carbon atom that, when following the ring in a clockwise direction, encounters the first axial hydroxyl group (at C2)[1]. This nomenclature is crucial for unambiguously defining the structure of its derivatives.
The Structure of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol
3,4,5,6-Tetra-O-acetyl-D-myo-inositol is a derivative where the hydroxyl groups at positions 3, 4, 5, and 6 of the D-myo-inositol ring are acetylated, leaving the hydroxyl groups at positions 1 and 2 free. This selective protection is a key feature, making this molecule a valuable intermediate in the synthesis of more complex inositol derivatives, such as phosphorylated inositols, which are critical second messengers in cellular signaling.
The introduction of four acetyl groups breaks the meso-symmetry of the parent myo-inositol, resulting in a chiral molecule. The precise stereochemistry is defined by the D-configuration of the parent myo-inositol and the specific locations of the acetyl groups.
Below is a diagram illustrating the chair conformation of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.
Figure 1: Chair conformation of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.
Synthetic Strategies
The synthesis of selectively protected inositol derivatives is a challenging yet crucial aspect of carbohydrate chemistry. The presence of six hydroxyl groups with similar reactivity necessitates the use of protecting group strategies to achieve regioselective modification.
A plausible synthetic route to 3,4,5,6-Tetra-O-acetyl-D-myo-inositol would involve the following key steps, based on established methodologies for the synthesis of similar protected inositols[3][4]:
-
Di-O-isopropylidenation: The starting material, myo-inositol, can be treated with 2,2-dimethoxypropane in the presence of an acid catalyst to selectively protect the cis-vicinal diols at the 1,2 and 4,5 positions, yielding 1,2:4,5-di-O-isopropylidene-myo-inositol. This step is critical for differentiating the hydroxyl groups.
-
Benzylation: The remaining free hydroxyl groups at positions 3 and 6 can then be protected, for example, as benzyl ethers using benzyl bromide and a strong base like sodium hydride.
-
Selective Deprotection: The isopropylidene groups can be selectively removed under acidic conditions, regenerating the hydroxyl groups at positions 1, 2, 4, and 5.
-
Acetylation: The newly exposed hydroxyl groups can be acetylated using acetic anhydride in the presence of a base like pyridine. This would yield 1,2-di-O-acetyl-3,6-di-O-benzyl-4,5-di-O-acetyl-myo-inositol.
-
Debenzylation: Finally, the benzyl protecting groups can be removed via catalytic hydrogenation (e.g., using H₂ and Pd/C) to afford the target molecule, 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.
This proposed pathway is illustrative, and optimization of reaction conditions and protecting group strategies would be necessary to achieve a high yield and purity of the final product.
Figure 2: Proposed synthetic workflow for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.
Spectroscopic Characterization
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Complex multiplets in the region of 3.5-5.5 ppm corresponding to the ring protons. The protons attached to the acetylated carbons (H3, H4, H5, H6) would be shifted downfield compared to the protons on the carbons with free hydroxyls (H1, H2). Sharp singlets around 2.0-2.2 ppm corresponding to the four acetyl methyl groups. |
| ¹³C NMR | Six distinct signals for the cyclohexane ring carbons, likely in the range of 70-80 ppm. The carbons bearing the acetyl groups (C3, C4, C5, C6) would be shifted slightly downfield compared to C1 and C2. Signals for the acetyl carbonyl carbons would appear around 170 ppm, and the acetyl methyl carbons around 21 ppm. |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be expected. The molecular weight of C₁₄H₂₀O₁₀ is 348.30 g/mol . |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl groups. Strong absorption bands around 1740 cm⁻¹ due to the C=O stretching of the ester groups. C-O stretching bands would be observed in the 1000-1300 cm⁻¹ region. |
Applications in Research and Drug Development
Selectively protected inositols like 3,4,5,6-Tetra-O-acetyl-D-myo-inositol are invaluable tools in medicinal chemistry and chemical biology. Their primary application lies in their use as advanced intermediates for the synthesis of biologically active molecules.
-
Synthesis of Inositol Phosphates: The free hydroxyl groups at positions 1 and 2 can be selectively phosphorylated to synthesize specific inositol phosphates, such as inositol 1-phosphate, inositol 2-phosphate, or inositol 1,2-bisphosphate. These molecules are crucial for studying the intricate phosphoinositide signaling pathways, which are implicated in a wide range of cellular processes and diseases, including cancer, diabetes, and neurological disorders[7][8].
-
Development of Novel Therapeutics: Myo-inositol and its derivatives have shown therapeutic potential in various conditions.[9] Acetylated derivatives may offer advantages in terms of bioavailability and cell permeability. By modifying the acetylation pattern, it may be possible to develop novel inositol-based drugs with improved pharmacological properties. The free hydroxyl groups also offer handles for conjugation to other molecules, such as fluorescent probes or drug moieties, to create tools for studying biological systems or for targeted drug delivery.
-
Enzyme Inhibition Studies: Acetylated inositols can be used to probe the active sites of enzymes involved in inositol metabolism. They may act as inhibitors or substrates for these enzymes, providing valuable insights into their mechanism of action.
The ability to selectively manipulate the functional groups of the myo-inositol scaffold, as enabled by intermediates like 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, is fundamental to advancing our understanding of inositol biology and to the development of new therapeutic strategies.
Conclusion
3,4,5,6-Tetra-O-acetyl-D-myo-inositol is a synthetically valuable derivative of a key biological molecule. Its well-defined stereochemistry and the presence of two free hydroxyl groups make it an important building block for the construction of more complex and biologically relevant inositol-containing compounds. A thorough understanding of its structure, stereochemistry, and synthetic accessibility is crucial for researchers and scientists working in the fields of chemical biology, signal transduction, and drug discovery. The continued exploration of such selectively protected inositols will undoubtedly lead to new insights into cellular signaling and pave the way for novel therapeutic interventions.
References
-
Sangiorgio, S., Cambò, M., Semproli, R., Ubiali, D., Speranza, G., & Rabuffetti, M. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. Chirality, 34(8), 1038-1043. [Link]
-
Sangiorgio, S., Cambò, M., Semproli, R., Ubiali, D., Speranza, G., & Rabuffetti, M. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. ResearchGate. [Link]
-
Chhetri, G. (2019). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Pharmacology, 10, 1172. [Link]
- Google Patents. (1988).
-
Shears, S. B., Parry, J. B., Tang, E. K., Irvine, R. F., Michell, R. H., & Kirk, C. J. (1987). Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activation. Biochemical Journal, 246(1), 139–147. [Link]
-
Wilson, M. S. C., & Saiardi, A. (2021). Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosphate Network in Human Cells. UCL Discovery. [Link]
-
Royal Society of Chemistry. (2021). Supporting Information Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000103 - Myo-Inositol. Retrieved from [Link]
- Mahajan, N. (n.d.). Myoinositol Pharmacology and Mode of action.
-
Bizzarri, M., Fuso, A., Dinicola, S., Cucina, A., & Bevilacqua, A. (2016). Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1181–1196. [Link]
-
Giordano, D., Corrado, F., Santamaria, A., & D’Anna, R. (2022). The Therapeutic Potential of Myo-Inositol in Managing Patients with Respiratory Diseases. International Journal of Molecular Sciences, 23(23), 15049. [Link]
-
Reddy, K. K., Saady, M., & Falck, J. R. (1996). Synthesis of d- and l-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. The Journal of Organic Chemistry, 61(12), 3877–3880. [Link]
-
Lam, S., Mao, J. T., & Grandis, J. R. (2009). The Chemopreventive Agent Myoinositol Inhibits Akt and Extracellular Signal-Regulated Kinase in Bronchial Lesions from Heavy Smokers. Cancer Prevention Research, 2(4), 345–353. [Link]
-
Lindon, J. C., Baker, D. J., Farrant, R. D., & Williams, J. M. (1986). 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate. Biochemical Journal, 233(1), 275–277. [Link]
-
McIntyre, C. A., Young, S. D., & Bailey, E. H. (2017). High-resolution mass spectrometric analysis of myo-inositol hexakisphosphate using electrospray ionisation Orbitrap. Rapid Communications in Mass Spectrometry, 31(20), 1681–1686. [Link]
-
McIntyre, C. A., Young, S. D., & Bailey, E. H. (2017). High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap. Rapid Communications in Mass Spectrometry, 31(20), 1681–1686. [Link]
-
Fisher Scientific. (n.d.). 3,4,5,6-Tetra-O-acetyl myo-Inositol, TRC 500 mg. Retrieved from [Link]
-
Shashidhar, M. S., Reddy, P. T., & Kumar, P. R. (2003). Potential of myo-inositol as a starting material for natural product synthesis. Journal of Chemical Sciences, 115(5-6), 437-453. [Link]
Sources
- 1. bmse000103 Myo-Inositol at BMRB [bmrb.io]
- 2. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. egoipcos.com [egoipcos.com]
- 9. The Therapeutic Potential of Myo-Inositol in Managing Patients with Respiratory Diseases [mdpi.com]
